7-O-Acetyl-4-O-demethylpolysyphorin

カタログ番号 B568750

CAS番号:

89706-39-8

分子量: 446.496

InChIキー: HLYFNJXUVYHODL-JXYMISIXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

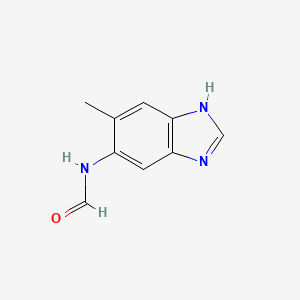

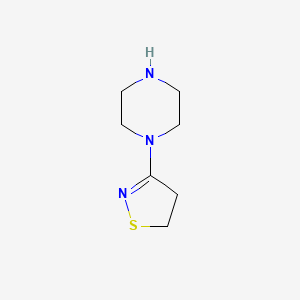

7-O-Acetyl-4-O-demethylpolysyphorin is a natural product used for research related to life sciences . It is a compound with the molecular formula C24H30O8 . It is isolated from the herbs of Liriodendron chinense .

Molecular Structure Analysis

This compound contains a total of 62 atoms; 30 Hydrogen atoms, 24 Carbon atoms, and 8 Oxygen atoms . The molecular weight of this compound is 446.5 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 446.5 . The compound has a molecular formula of C24H30O8 .科学的研究の応用

Acetylation and Deacetylation in Cancer Therapy

- Histone deacetylase inhibitors (HDIs) have emerged as a novel class of anticancer agents. These compounds, including hydroxamic acids and benzamides, regulate gene expression through modifying the acetylation status of histones, showing promise in cancer treatment. Clinical trials have demonstrated the safety and potential efficacy of HDIs in cancer therapy, suggesting their use in combination with classical chemotherapy or DNA-demethylating agents could benefit cancer patients (Kouraklis & Theocharis, 2006).

Cardiovascular Diseases and Acetylation

- Lysine acetylation/deacetylation modifications play a crucial role in cardiovascular diseases (CVDs). Acetylation modifications, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), impact various pathophysiological processes in CVD development. Class II and III HDACs exhibit protective roles against cardiac and vessel injury, whereas class I HDACs have adverse effects on the myocardium. This suggests that selective HDAC inhibitors might have therapeutic potential in treating CVDs (Li, Ge, & Li, 2019).

Epigenetic Modifications and Therapy

- LSD1 (lysine-specific demethylase 1) inhibitors have gained attention for their role in treating cancer and other diseases by modulating gene expression. LSD1 is critical for the expression of genes involved in cancer, viral infections, cardiovascular, and neurodegenerative disorders. The development of potent and selective LSD1 inhibitors could lead to new therapeutic strategies for various diseases, highlighting the importance of epigenetic modifications in disease treatment and the potential for personalized medicine (Stazi et al., 2016).

特性

IUPAC Name |

[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-8-9-16-10-20(29-6)24(21(11-16)30-7)31-14(2)23(32-15(3)25)17-12-18(27-4)22(26)19(13-17)28-5/h8-14,23,26H,1-7H3/b9-8+/t14-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFNJXUVYHODL-JXYMISIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

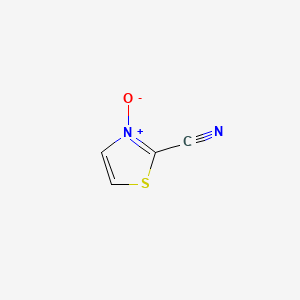

2-Thiazolecarbonitrile, N-oxide

125264-26-8

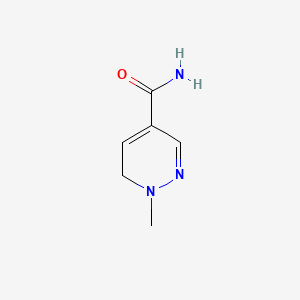

1-Methyl-1,6-dihydropyridazine-4-carboxamide

116655-29-9

1-(4,5-Dihydro-1,2-thiazol-3-yl)piperazine

118879-86-0

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)